molecular formula C33H42K2N6O11S3 B13914502 dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

Cat. No.: B13914502
M. Wt: 873.1 g/mol
InChI Key: VZXAFTRIDBDGEE-HPIAMODPSA-L
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Description

Dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thieno[3,4-d]imidazole core, followed by the sequential addition of various functional groups through amide bond formation and sulfonation reactions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of amino and thieno groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups, using reagents like sodium azide or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a drug delivery agent.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thieno[3,4-d]imidazole core is known to interact with various enzymes, potentially inhibiting their activity. The sulfonate groups may enhance the compound’s solubility and facilitate its transport across biological membranes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

Properties

Molecular Formula

C33H42K2N6O11S3

Molecular Weight

873.1 g/mol

IUPAC Name

dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

InChI

InChI=1S/C33H44N6O11S3.2K/c34-29-20-15-19(52(45,46)47)16-21-28(20)22(17-25(29)53(48,49)50)32(43)39(31(21)42)14-8-2-7-13-36-26(40)10-3-1-6-12-35-27(41)11-5-4-9-24-30-23(18-51-24)37-33(44)38-30;;/h15-17,23-24,30H,1-14,18,34H2,(H,35,41)(H,36,40)(H2,37,38,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/t23-,24-,30-;;/m0../s1

InChI Key

VZXAFTRIDBDGEE-HPIAMODPSA-L

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+]

Origin of Product

United States

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